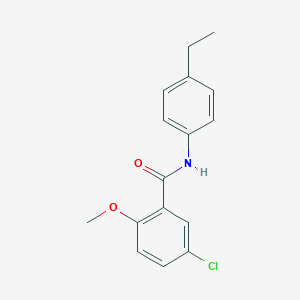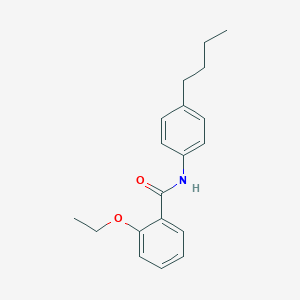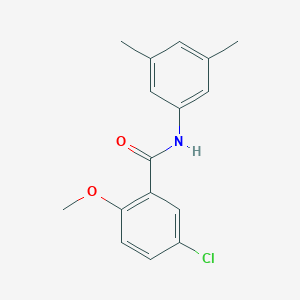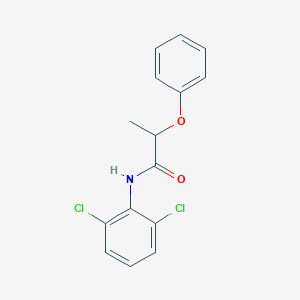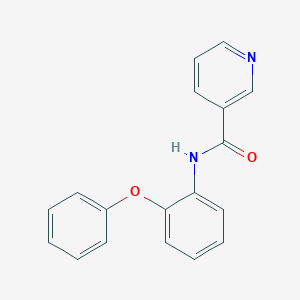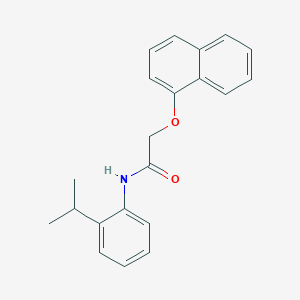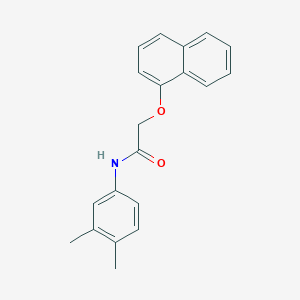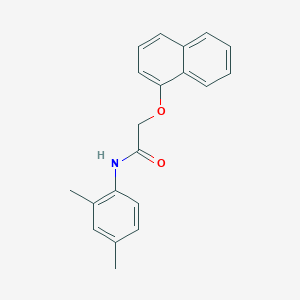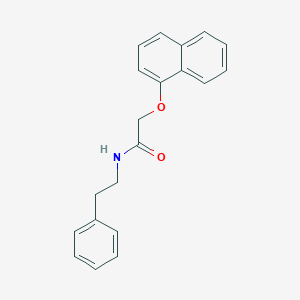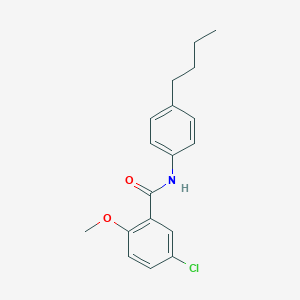
N-(4-butylphenyl)-5-chloro-2-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-butylphenyl)-5-chloro-2-methoxybenzamide, also known as BML-190, is a selective antagonist of the cannabinoid receptor 2 (CB2). It was first synthesized in 2000 by researchers at the University of Nottingham, UK. Since then, BML-190 has been widely used in scientific research to investigate the role of CB2 in various physiological and pathological conditions.
Mechanism of Action
N-(4-butylphenyl)-5-chloro-2-methoxybenzamide selectively binds to CB2 and blocks its activation by endogenous or exogenous ligands. CB2 is primarily expressed in immune cells and has been shown to play a role in modulating immune responses. CB2 activation has been associated with anti-inflammatory, immunomodulatory, and neuroprotective effects.
Biochemical and Physiological Effects
N-(4-butylphenyl)-5-chloro-2-methoxybenzamide has been shown to inhibit the production of pro-inflammatory cytokines and chemokines in various cell types, including macrophages, microglia, and endothelial cells. It has also been shown to reduce the infiltration of immune cells into inflamed tissues. In addition, N-(4-butylphenyl)-5-chloro-2-methoxybenzamide has been shown to inhibit angiogenesis, a process that is involved in the growth and spread of tumors.
Advantages and Limitations for Lab Experiments
One advantage of using N-(4-butylphenyl)-5-chloro-2-methoxybenzamide in scientific research is its selectivity for CB2. This allows researchers to specifically investigate the role of CB2 in various physiological and pathological conditions. However, one limitation of using N-(4-butylphenyl)-5-chloro-2-methoxybenzamide is its relatively low potency compared to other CB2 antagonists. This may require the use of higher concentrations of N-(4-butylphenyl)-5-chloro-2-methoxybenzamide in experiments, which can increase the risk of off-target effects.
Future Directions
There are several future directions for research involving N-(4-butylphenyl)-5-chloro-2-methoxybenzamide. One area of interest is the development of more potent and selective CB2 antagonists. This could lead to the development of new therapies for various diseases that involve CB2 dysregulation. Another area of interest is the investigation of CB2 signaling pathways and their interactions with other signaling pathways. This could provide insight into the complex mechanisms underlying CB2-mediated effects. Finally, the use of N-(4-butylphenyl)-5-chloro-2-methoxybenzamide in combination with other drugs or therapies could be explored to enhance its therapeutic potential.
Synthesis Methods
The synthesis of N-(4-butylphenyl)-5-chloro-2-methoxybenzamide involves a multistep process that starts with the reaction of 4-butylphenylboronic acid with 2-bromo-5-chlorobenzoic acid. The resulting intermediate is then subjected to a Suzuki-Miyaura coupling reaction with 2-methoxyphenylboronic acid. The final product is obtained after purification by column chromatography.
Scientific Research Applications
N-(4-butylphenyl)-5-chloro-2-methoxybenzamide has been used in a wide range of scientific studies to investigate the role of CB2 in various physiological and pathological conditions. For example, it has been used to study the anti-inflammatory effects of CB2 activation in animal models of arthritis, colitis, and neuroinflammation. N-(4-butylphenyl)-5-chloro-2-methoxybenzamide has also been used to investigate the role of CB2 in cancer, cardiovascular disease, and neuropathic pain.
properties
Molecular Formula |
C18H20ClNO2 |
|---|---|
Molecular Weight |
317.8 g/mol |
IUPAC Name |
N-(4-butylphenyl)-5-chloro-2-methoxybenzamide |
InChI |
InChI=1S/C18H20ClNO2/c1-3-4-5-13-6-9-15(10-7-13)20-18(21)16-12-14(19)8-11-17(16)22-2/h6-12H,3-5H2,1-2H3,(H,20,21) |
InChI Key |
WEDRDMRFCUZLAX-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)Cl)OC |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Dimethyl 5-{[(4-chlorophenyl)acetyl]amino}isophthalate](/img/structure/B291417.png)

